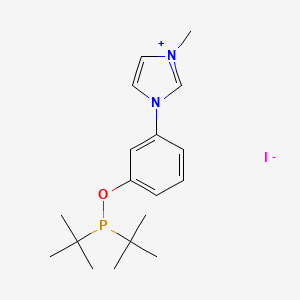
3-(3-((Di-tert-butylphosphino)oxy)phenyl)-1-methyl-1H-imidazol-3-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-((Di-tert-butylphosphino)oxy)phenyl)-1-methyl-1H-imidazol-3-ium iodide is a compound that belongs to the class of tertiary phosphines. Tertiary phosphines are widely used in various fields of chemistry due to their unique properties and reactivity. This compound, in particular, is known for its applications in catalysis and organic synthesis.
Méthodes De Préparation
The synthesis of 3-(3-((Di-tert-butylphosphino)oxy)phenyl)-1-methyl-1H-imidazol-3-ium iodide typically involves the reaction of di-tert-butylphosphine with a suitable halogenated precursor. One common method involves the use of Grignard reagents, where the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is a widely-used synthetic route . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.
Analyse Des Réactions Chimiques
3-(3-((Di-tert-butylphosphino)oxy)phenyl)-1-methyl-1H-imidazol-3-ium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF). The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-(3-((Di-tert-butylphosphino)oxy)phenyl)-1-methyl-1H-imidazol-3-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-((Di-tert-butylphosphino)oxy)phenyl)-1-methyl-1H-imidazol-3-ium iodide involves its role as a ligand in catalysis. The compound coordinates with transition metals, forming complexes that facilitate various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the metal used in the catalysis .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(3-((Di-tert-butylphosphino)oxy)phenyl)-1-methyl-1H-imidazol-3-ium iodide include other tertiary phosphines such as:
Di-tert-butylphosphine oxide: Used in similar catalytic applications.
1,2,3,4,5-Pentaphenyl-1-(di-tert-butylphosphino)ferrocene: Another phosphine ligand used in cross-coupling reactions.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and selectivity in catalytic processes.
Propriétés
Formule moléculaire |
C18H28IN2OP |
|---|---|
Poids moléculaire |
446.3 g/mol |
Nom IUPAC |
ditert-butyl-[3-(3-methylimidazol-3-ium-1-yl)phenoxy]phosphane;iodide |
InChI |
InChI=1S/C18H28N2OP.HI/c1-17(2,3)22(18(4,5)6)21-16-10-8-9-15(13-16)20-12-11-19(7)14-20;/h8-14H,1-7H3;1H/q+1;/p-1 |
Clé InChI |
KWTMRLADFOVFOU-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)P(C(C)(C)C)OC1=CC=CC(=C1)N2C=C[N+](=C2)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride](/img/structure/B12860794.png)
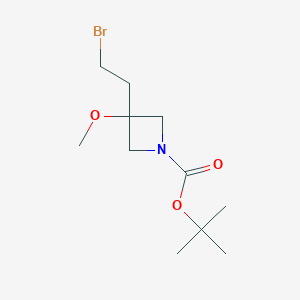
![3-benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12860809.png)
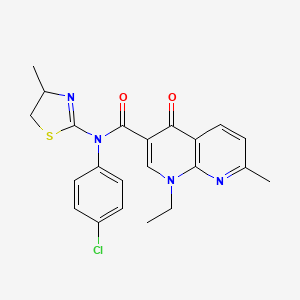

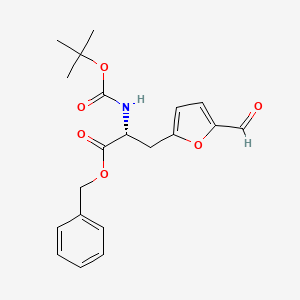



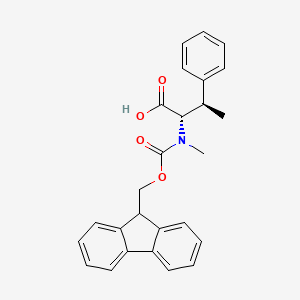
![1-[2-(2-Thienyl)phenyl]ethanone](/img/structure/B12860862.png)

